molecular formula C14H19NO6 B7871766 Boc-3,4-dihydroxy-L-phenylalanine

Boc-3,4-dihydroxy-L-phenylalanine

Cat. No.: B7871766
M. Wt: 297.30 g/mol
InChI Key: UJEMVSDPTZRTIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-3,4-dihydroxy-L-phenylalanine (CAS 30033-24-0) is a chemically protected form of L-DOPA (levodopa) that serves as a critical building block in advanced peptide synthesis. The compound is distinguished by its tert-butoxycarbonyl (Boc) group, which shields the amine functionality, and its two hydroxyl groups on the phenyl side chain. This modification renders it pivotal in the creation of complex peptides and proteins where selective deprotection is required. Its mechanism of action in synthetic processes leverages the Boc group's stability under acidic conditions, allowing for sequential peptide elongation in methodologies like solid-phase peptide synthesis (SPPS) without undesired side reactions. This specificity facilitates the precise assembly of peptide chains, making it an invaluable tool for researchers developing novel peptides for biological studies. The dihydroxyphenyl moiety of the core L-DOPA structure is a subject of research in its own right. Studies suggest that L-DOPA and its derivatives can be investigated for their interaction with various therapeutic target proteins, including those associated with cancers such as prostate, lung, and breast cancer, highlighting the potential of this compound in foundational biomedical research. Furthermore, L-DOPA-derived polymers are used in developing advanced materials, such as films for electrochemical chiral recognition, which can differentiate between D and L enantiomers of amino acids. This compound is dedicated exclusively to research applications.

Properties

IUPAC Name

3-(3,4-dihydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO6/c1-14(2,3)21-13(20)15-9(12(18)19)6-8-4-5-10(16)11(17)7-8/h4-5,7,9,16-17H,6H2,1-3H3,(H,15,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEMVSDPTZRTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Organic Synthesis

The most widely documented method involves sequential functionalization of L-phenylalanine derivatives. A representative pathway includes:

  • Iodination : L-phenylalanine undergoes iodination at the benzene ring to form 4-iodo-L-phenylalanine.

  • Boc Protection : The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions (e.g., aqueous NaHCO₃).

  • Grignard Reaction : Boc-4-iodo-L-phenylalanine reacts with isopropyl Grignard reagent to introduce hydroxyl groups.

  • Final Functionalization : Treatment with trimethyl borate (B(OMe)₃) yields Boc-DOPA.

Table 1: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
IodinationI₂, HNO₃, 0–5°C85–9095
Boc ProtectionBoc₂O, NaHCO₃, 1,4-dioxane, RT9298
Grignard ReactionIsopropyl MgBr, THF, −78°C7590
Borate TreatmentB(OMe)₃, MeOH, 60°C8897

Data compiled from synthetic protocols in.

Alternative Protection-Deprotection Routes

A patent by CN112661672A describes a crystallization method for Boc-protected amino acids, emphasizing L-phenylalanine derivatives:

  • Protection : L-phenylalanine reacts with Boc₂O in 1,4-dioxane/NaOH.

  • Crystallization : Seed crystals (0.2–2% w/w) are added to the oily intermediate, followed by pulping with n-hexane or cyclohexane.

  • Purification : Yields ≥98% purity after silica gel chromatography.

Enzymatic Synthesis

Tyrosine Phenol-Lyase (Tpl)-Mediated β-Replacement

Tyrosine phenol-lyase from Escherichia intermedia catalyzes the synthesis of L-DOPA via β-replacement, which can be Boc-protected post-synthesis:

  • Substrates : Pyruvate, NH₃, and catechol.

  • Conditions : pH 8.2, 40°C, K⁺ or NH₄⁺ as cofactors.

  • Yield : 60–70% conversion efficiency due to substrate inhibition at high catechol concentrations.

Mechanistic Insight :
Tpl forms a quinonoid intermediate during α,β-elimination, enabling stereospecific incorporation of catechol. Boc protection is performed after isolating L-DOPA to avoid enzyme inhibition.

Industrial-Scale Production

Automated Continuous Flow Systems

Large-scale synthesis employs:

  • Continuous Iodination : Flow reactors with real-time monitoring to minimize byproducts.

  • In-Line Boc Protection : Integrated quenching and extraction modules for high throughput.

  • Crystallization Optimization : Weak polar solvents (n-hexane) and controlled cooling cycles improve yield to >90%.

Table 2: Industrial vs. Laboratory-Scale Parameters

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume100 mL–1 L100–1,000 L
Cycle Time48–72 hours8–12 hours
Purity95–98%≥99%
Energy ConsumptionHigh (batch processing)Low (continuous flow)

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (60–120 mesh) with chloroform/methanol/acetic acid (95:4:1) achieves ≥98% purity.

  • HPLC : C18 columns, 0.1% TFA in acetonitrile/water gradient, retention time ≈12 min.

Spectroscopic Confirmation

  • FT-IR : N-H stretch (3,300 cm⁻¹), Boc C=O (1,690 cm⁻¹).

  • ¹H NMR : δ 1.4 ppm (Boc tert-butyl), δ 6.7–6.9 ppm (catechol aromatic protons).

  • ESI-MS : [M+H]⁺ at m/z 297.3.

Comparative Analysis of Methods

Chemical vs. Enzymatic Synthesis

FactorChemical SynthesisEnzymatic Synthesis
CostHigh (toxic reagents)Moderate (biocatalyst reuse)
StereoselectivityRequires chiral auxiliariesInnate (Tpl specificity)
ScalabilityExcellentLimited by enzyme stability
Environmental ImpactHigh waste generationLow solvent use

Challenges and Innovations

  • Oxidation Control : Catechol groups are prone to oxidation; Boc protection must occur under inert atmospheres.

  • Racemization Mitigation : Low-temperature (−78°C) Grignard reactions prevent epimerization.

  • Patent Advances : CN112661672A’s seed crystal method reduces nucleation time by 50% .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Boc-3,4-dihydroxy-L-phenylalanine can undergo oxidation to form quinones.

    Reduction: It can be reduced to form catechols.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Conditions typically involve the use of bases like sodium hydroxide or potassium carbonate.

Major Products:

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis
Boc-DOPA serves as a valuable building block in the synthesis of complex organic molecules. Its chiral nature allows it to act as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. This property is particularly useful in pharmaceutical chemistry, where the chirality of compounds can significantly influence their biological activity.

Table 1: Synthetic Routes for Boc-DOPA

StepDescription
1Start with L-phenylalanine.
2Iodination to form 4-iodine-phenylalanine.
3Protect amino group using Boc to yield Boc-4-iodine-phenylalanine.
4React with isopropyl Grignard reagent.
5Final reaction with B(OMe)3 to produce Boc-DOPA.

Biological Applications

Role in Neurotransmitter Biosynthesis
Boc-DOPA is integral in the biosynthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. It undergoes decarboxylation catalyzed by aromatic L-amino acid decarboxylase to produce dopamine, which is crucial for regulating mood and movement.

Development of Biosensors
Research has indicated that Boc-DOPA can be utilized in developing biosensors for detecting catecholamines. These sensors leverage the electrochemical properties of Boc-DOPA to provide sensitive detection methods for neurotransmitter levels, which can be pivotal in diagnosing neurological disorders.

Medical Applications

Potential Treatment for Neurological Disorders
Boc-DOPA is being investigated for its therapeutic potential in treating conditions like Parkinson's disease. As a precursor to dopamine, it can help alleviate symptoms associated with dopamine deficiency in patients.

Pharmaceutical Synthesis
The compound is also employed in synthesizing various pharmaceutical agents that target neurological pathways. Its stability and reactivity make it an attractive candidate for drug development.

Case Study: L-DOPA Production via Bacterial Enzymes

A recent study highlighted the use of bacterial enzymes for synthesizing L-DOPA from simpler substrates using tyrosine phenol-lyase (Tpl). This enzymatic method offers a sustainable approach to producing L-DOPA derivatives like Boc-DOPA, enhancing efficiency and yield compared to traditional chemical synthesis methods .

Industrial Applications

Production of Advanced Materials
In industry, Boc-DOPA is utilized in creating polymers and advanced materials due to its unique chemical properties. Its ability to function as a cross-linker allows for the development of hydrogels that mimic extracellular matrix environments, crucial for tissue engineering applications .

Table 2: Industrial Uses of Boc-DOPA

ApplicationDescription
Polymer ProductionUsed as a monomer or cross-linker in polymer synthesis.
Tissue EngineeringFunctionalizes hydrogels to promote cell adhesion and growth.
Chiral Recognition SystemsEnhances selectivity and specificity in chiral separations.

Mechanism of Action

Boc-3,4-dihydroxy-L-phenylalanine exerts its effects primarily through its role as a precursor in the biosynthesis of dopamine. The compound is decarboxylated by the enzyme aromatic L-amino acid decarboxylase to form dopamine. Dopamine then acts on dopamine receptors in the brain, influencing various physiological processes such as movement, mood, and cognition .

Comparison with Similar Compounds

L-DOPA (3,4-Dihydroxy-L-Phenylalanine)

  • Structure : Unprotected amine and catechol groups.
  • Applications : Immediate precursor to dopamine; used in Parkinson’s disease treatment .
  • Key Differences : Unlike Boc-3,4-dihydroxy-L-phenylalanine, L-DOPA is metabolically active and lacks synthetic versatility due to reactive amine and hydroxyl groups.

N-Acetyl-3,4-Dihydroxy-L-Phenylalanine

  • Structure : Acetylated amine group.
  • Applications : Bioactive metabolite from Streptomyces sp. 8812; exhibits antimicrobial properties.
  • Activity Data :

    Compound IC₅₀ (μM) for DD-Peptidase 64–575 II Antimicrobial Activity (vs. JS-2)
    N-Acetyl-3,4-dihydroxy-L-Phe 0.32 Higher activity than JS-2
    L-DOPA 0.45 Moderate activity

    Source:

α-Methyl-3,4-Dihydroxy-DL-Phenylalanine

  • Structure : Methyl substitution at the α-carbon; racemic mixture (DL-form).
  • Applications: Potent inhibitor of aromatic amino acid decarboxylase, reducing serotonin and dopamine biosynthesis. Clinically linked to blood pressure reduction in hypertensive patients .
  • Key Differences : Unlike this compound, this compound directly impacts neurotransmitter synthesis and lacks peptide synthesis utility.

N-p-Phenylpropionyl-3,4-Dihydroxy-L-Phenylalanine

  • Structure : Propionyl group attached to the phenyl ring.
  • Applications : Weak inhibitor of enzymes compared to tyrosine derivatives (e.g., N-p-phenylpropionyl-L-tyrosine). Demonstrates the critical role of the para-hydroxyphenyl group in enzyme binding .

D-Stereoisomers and Other Derivatives

  • Examples : 3,4-Dihydroxy-D-phenylalanine, N-acetyl-3,4-dihydroxy-D-phenylalanine.
  • Activity Trends : D-isomers generally show lower antimicrobial and enzymatic activity compared to L-forms, highlighting stereochemical specificity in biological interactions .

Functional and Structural Analysis

Impact of Protective Groups

  • Boc Group : Enhances synthetic utility by stabilizing the amine group, enabling controlled peptide elongation .
  • Acetyl Group : Reduces metabolic activity but retains antimicrobial properties .

Catechol Group Dynamics

  • The catechol moiety (3,4-dihydroxyphenyl) is critical for adhesion properties in polydopamine coatings and enzyme interactions . Boc protection, however, limits this group’s reactivity in synthetic contexts.

Biological Activity

Boc-3,4-dihydroxy-L-phenylalanine (Boc-DOPA) is a derivative of L-DOPA, which is a well-known precursor to dopamine and other catecholamines. This compound plays a significant role in various biological processes, particularly in neurotransmitter synthesis and metabolic pathways. The following sections will explore its biological activity, synthesis, and implications for research and therapy.

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group of L-DOPA. This modification enhances its stability and allows for selective manipulation during peptide synthesis. The chemical formula of Boc-DOPA is C₁₄H₁₉N₁O₆, with a molecular weight of approximately 297.30 g/mol .

The synthesis of Boc-DOPA typically involves the protection of L-DOPA's amino group, which can then be utilized in various biochemical applications, including the construction of peptides that incorporate L-DOPA residues.

Precursor Role in Neurotransmitter Synthesis

Boc-DOPA is primarily recognized for its role as a precursor to dopamine. Dopamine is crucial for numerous neurological functions, including movement regulation, reward processing, and cognitive functions. The conversion of Boc-DOPA to dopamine occurs through enzymatic reactions involving DOPA decarboxylase. This pathway is particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease, where dopamine levels are critically low.

Impact on Metabolism

Research has shown that Boc-DOPA can influence metabolic pathways associated with phenylalanine metabolism. In conditions like phenylketonuria (PKU), where phenylalanine hydroxylase (PAH) activity is impaired, the administration of compounds like Boc-DOPA may help redirect metabolic flux towards more favorable pathways . Studies have indicated that genetic modifications allowing for enhanced PAH activity can lead to improved behavioral outcomes in animal models .

Study on Metabolomic Profiling

A recent study explored altered phenylalanine metabolism in patients with Parkinson's disease. It was found that higher intensities of trans-cinnamate, a metabolite derived from phenylalanine, were present compared to controls. This suggests a shift in metabolic pathways that could impact dopamine synthesis . The implications of these findings highlight the importance of understanding how precursors like Boc-DOPA can affect neurotransmitter levels and overall brain health.

Genetic Incorporation in Bacteria

Another innovative study demonstrated the creation of a bacterium capable of utilizing 3,4-dihydroxy-L-phenylalanine (DOPA) as a noncanonical amino acid for protein synthesis. This research underscores the potential for using Boc-DOPA in synthetic biology applications where noncanonical amino acids are incorporated into proteins to study their functions or develop novel therapeutics .

Comparative Analysis with Related Compounds

Compound NameChemical FormulaUnique Features
3,4-Dihydroxy-L-phenylalanine (L-Dopa)C₉H₁₁N₀₄Directly involved in dopamine synthesis; used clinically for Parkinson's disease
TyrosineC₉H₁₁N₀₃Precursor to L-Dopa; lacks hydroxyl groups at positions 3 and 4
CatecholC₈H₁₀O₂Simple phenolic compound; important in various biochemical processes
N-Boc-TyrosineC₁₂H₁₅N₀₄Similar protection strategy; used in peptide synthesis but lacks hydroxyl groups at positions 3 and 4

Q & A

Q. What are the optimal methods for synthesizing and characterizing Boc-3,4-dihydroxy-L-phenylalanine?

this compound is synthesized via tert-butoxycarbonyl (Boc) protection of the amine group in L-DOPA. Key steps include:

  • Protection : Reacting L-DOPA with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., aqueous NaHCO₃) to form the Boc-protected derivative .
  • Purification : Use of column chromatography or recrystallization to achieve ≥98% purity, verified by TLC (Rf values) or HPLC .
  • Characterization : Confirmation via melting point (276–278°C), FT-IR (amine and carboxylate peaks), and NMR (δ 1.4 ppm for Boc methyl groups) .

Q. How does Boc protection enhance stability in peptide synthesis?

The Boc group shields the amine functionality of L-DOPA, preventing unwanted side reactions (e.g., oxidation of catechol groups) during solid-phase peptide synthesis (SPPS). Its acid-labile nature allows selective deprotection with trifluoroacetic acid (TFA) while preserving acid-sensitive residues .

Q. What analytical techniques are critical for assessing purity and structural integrity?

  • TLC/HPLC : To monitor reaction progress and purity (e.g., mobile phase: chloroform/methanol/acetic acid) .
  • Mass Spectrometry : ESI-MS for molecular weight confirmation (theoretical [M+H]⁺: 265.3 g/mol) .
  • Elemental Analysis : Validate empirical formula (C₁₄H₁₉NO₆) .

Advanced Research Questions

Q. How can this compound be applied in designing enzyme-responsive biosensors?

The compound serves as a substrate for tyrosinase, which catalyzes its oxidation to dopaquinone. This reaction is exploited in biosensors for detecting tyrosinase activity, critical in melanoma research. Hybrid nanozymes (e.g., enzyme/nanocopper systems) amplify catalytic activity, enabling ultrasensitive detection of L-DOPA at nanomolar levels .

Q. What experimental challenges arise in studying decarboxylase activity with L-DOPA derivatives?

  • pH Optimization : DOPA decarboxylase (DDC) activity peaks at pH 6.8–7.2, while 5-HTP decarboxylase prefers pH 8.0–8.5 .
  • Cofactor Dependency : DDC requires pyridoxal-5′-phosphate (PLP) for activity; omission reduces activity by 20-fold. Inhibitors like α-methyl-DL-phenylalanine block PLP binding, complicating kinetic studies .
  • Subcellular Localization : DDC is predominantly cytosolic, requiring fractionation protocols to isolate active enzyme from brain homogenates .

Q. How can solubility discrepancies between L- and DL-forms impact experimental design?

  • L-Form : Slightly soluble in water (0.1–1 mg/mL) and dilute HCl; insoluble in ethanol. Precludes use in organic-phase reactions without derivatization .
  • DL-Form : Higher aqueous solubility (e.g., in 0.5M HCl), making it preferable for in vitro decarboxylase assays .
  • Mitigation : Use co-solvents (e.g., DMSO) or salt forms (e.g., hydrochloride) to enhance solubility .

Q. What strategies address oxidative instability during peptide synthesis?

  • Inert Atmosphere : Conduct reactions under argon/nitrogen to prevent catechol oxidation .
  • Chelating Agents : Add EDTA to buffer solutions to sequester metal ions that catalyze oxidation .
  • Post-Synthesis Reduction : Treat with ascorbic acid to reduce dopaquinone back to catechol post-SPPS .

Data Contradiction Analysis

Q. How to resolve conflicting reports on L-DOPA’s role in tumor therapy?

  • Pro-Tumor Effects : L-DOPA is a precursor for dopamine, which some studies link to tumor angiogenesis .
  • Anti-Tumor Effects : Nanozyme hybrids (e.g., Cu-enzyme systems) generate cytotoxic ROS from L-DOPA, selectively killing cancer cells .
  • Resolution : Context-dependent outcomes require rigorous controls (e.g., cell type-specific assays, ROS quantification) .

Q. Why do regional brain distributions of DDC activity vary significantly?

  • Regional Differences : DDC activity in the striatum is 4-fold higher than in the cerebellum due to dopaminergic neuron density .
  • Methodological Variance : Assay conditions (e.g., PLP concentration, homogenization techniques) alter measured activity. Standardization using recombinant DDC is recommended .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

PropertyThis compoundL-DOPA
Molecular Weight265.3 g/mol197.19 g/mol
Melting Point86–88°C (Boc form) 276–278°C
SolubilityDMSO, DMF Water (limited)

Q. Table 2: Decarboxylase Assay Conditions

ParameterDOPA Decarboxylase 5-HTP Decarboxylase
pH Optimum6.8–7.28.0–8.5
PLP Requirement0.1 mM (20-fold boost)0.05 mM (2-fold boost)
Inhibitorα-Methyl-DL-phenylalanine NSD-1055

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-3,4-dihydroxy-L-phenylalanine
Reactant of Route 2
Reactant of Route 2
Boc-3,4-dihydroxy-L-phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.